molecular formula C9H15N B14773666 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No.: B14773666
M. Wt: 137.22 g/mol
InChI Key: OVBKKDSRBCCWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of isoindole, characterized by a hexahydro structure with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of 5-methyl-1H-isoindole using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific substitution pattern and hexahydro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

InChI

InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3

InChI Key

OVBKKDSRBCCWSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2CNCC2C1

Origin of Product

United States

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